molecular formula C20H14BrN3O3S B3473246 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B3473246
M. Wt: 456.3 g/mol
InChI Key: ICOGZQXHQUBPGU-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound characterized by its bromophenyl and thiazolyl groups, as well as its dioxo-isoindolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases and oxidizing agents to facilitate the formation of the thiazole ring and subsequent functional group modifications.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its biological activity has been explored in antimicrobial and anticancer studies, showing potential as a therapeutic agent.

  • Medicine: The compound's pharmacological properties are being investigated for the development of new drugs, particularly in the treatment of infections and cancer.

  • Industry: Its unique chemical structure makes it valuable in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

  • Thiazole derivatives

  • Bromophenyl-containing molecules

  • Dioxo-isoindolyl derivatives

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O3S/c21-13-7-5-12(6-8-13)16-11-28-20(22-16)23-17(25)9-10-24-18(26)14-3-1-2-4-15(14)19(24)27/h1-8,11H,9-10H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOGZQXHQUBPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

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